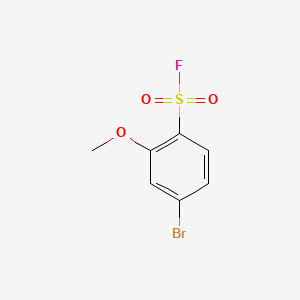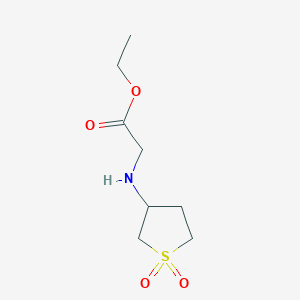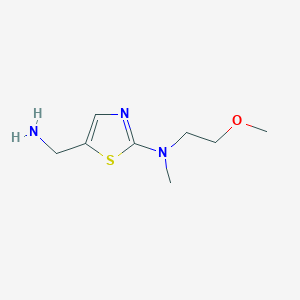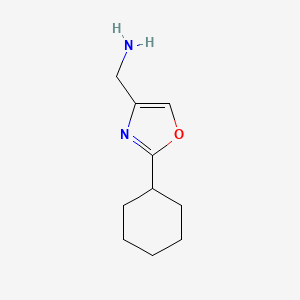
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound featuring an oxazole ring substituted with a cyclohexyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The subsequent introduction of the methanamine group can be achieved through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Reduced oxazole compounds.
Substitution: Substituted methanamine derivatives.
科学的研究の応用
(2-Cyclohexyl-1,3-oxazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
作用機序
The mechanism of action of (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine involves its interaction with biological targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with active sites, leading to inhibition or activation of specific biological pathways . The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Comparison: (2-Cyclohexyl-1,3-oxazol-4-yl)methanamine is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties compared to its cyclopropyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for specific applications where other oxazole derivatives may not be as effective.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
(2-cyclohexyl-1,3-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h7-8H,1-6,11H2 |
InChIキー |
ITUZJYCSZGBDEE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC(=CO2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




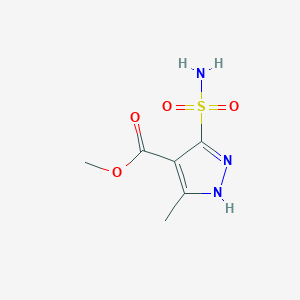
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
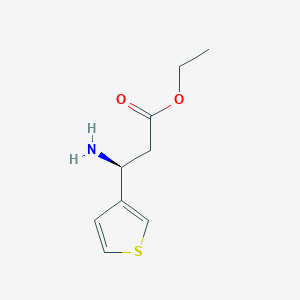
![2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B13536766.png)
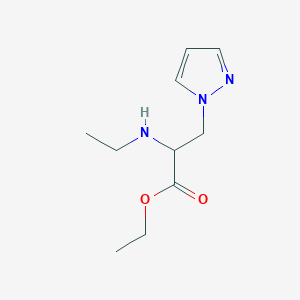
![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)

